Lactonitrile

Description

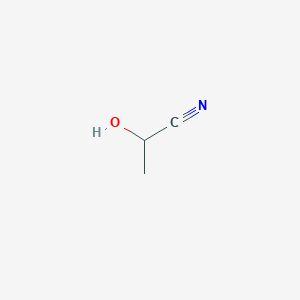

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDVDFSGLBFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025432 | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Straw-colored liq | |

CAS No. |

78-97-7, 42492-95-5 | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ38QDA188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (EPA, 1998), -40 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Lactonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactonitrile (2-hydroxypropanenitrile), a cyanohydrin derived from acetaldehyde (B116499), is a pivotal intermediate in the chemical synthesis of lactic acid and its esters.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, imparts unique reactivity, making it a subject of interest in organic synthesis and as a solvent. This guide provides an in-depth overview of lactonitrile's chemical formula, structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and purification are presented, along with a thorough analysis of its spectroscopic data.

Chemical Formula and Structure

Lactonitrile is an organic compound with the chemical formula C₃H₅NO .[2] Its structure features a central carbon atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a cyano group (-C≡N), and a hydrogen atom. This arrangement classifies it as the cyanohydrin of acetaldehyde.[2]

Key Structural Identifiers:

-

IUPAC Name: 2-hydroxypropanenitrile[3]

-

CAS Number: 78-97-7[3]

-

Molecular Weight: 71.08 g/mol [3]

-

SMILES: CC(C#N)O[3]

-

InChI: InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3[3]

Physicochemical Properties

Lactonitrile is a colorless to straw-colored liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Melting Point | -40 °C | [2] |

| Boiling Point | 183 °C (with slight decomposition) | [4] |

| Density | 0.9877 g/cm³ at 20 °C | [5] |

| Solubility | Soluble in water, ethanol, and ether. Insoluble in petroleum ether and carbon disulfide. | [6] |

| Flash Point | 77 °C (171 °F) | [6] |

| Refractive Index | 1.404 at 20 °C | [5] |

Synthesis and Purification

The primary industrial method for synthesizing lactonitrile is the base-catalyzed nucleophilic addition of hydrogen cyanide to acetaldehyde.[2]

Synthesis Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.

Experimental Protocol: Synthesis

This protocol is adapted from a patented industrial process and should be performed by trained professionals in a well-ventilated fume hood due to the highly toxic nature of hydrogen cyanide.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Hydrogen Cyanide (HCN)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M) as a catalyst

-

Sulfuric Acid (H₂SO₄) for stabilization[6]

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine acetaldehyde and a catalytic amount of sodium hydroxide solution.

-

Cool the mixture to a temperature between -10 and 20 °C.[6]

-

Slowly add hydrogen cyanide to the acetaldehyde solution while maintaining the temperature. This reaction is exothermic and requires careful temperature control to minimize the formation of byproducts like crotonaldehyde.[6]

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Upon completion, stabilize the crude lactonitrile by adding a small amount of sulfuric acid to prevent its decomposition back to the starting materials.[6]

Experimental Protocol: Purification by Fractional Distillation

Crude lactonitrile can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude lactonitrile in the round-bottom flask with boiling chips.

-

Begin heating the flask gently. The temperature at the distillation head should be monitored closely.

-

Lower boiling point impurities will distill first.

-

Collect the lactonitrile fraction at its boiling point (approximately 90 °C at 17 mmHg or 183 °C at atmospheric pressure, though distillation at lower pressure is recommended to avoid decomposition).[5]

-

The purity of the collected fractions can be monitored by techniques such as gas chromatography or NMR spectroscopy.

Spectral Data and Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of lactonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of lactonitrile typically shows a quartet for the methine proton (CH) due to coupling with the methyl protons, and a doublet for the methyl protons (-CH₃) due to coupling with the methine proton. The hydroxyl proton (-OH) often appears as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.6 | Doublet | ~6-7 |

| -CH | ~4.6 | Quartet | ~6-7 |

| -OH | Variable | Broad Singlet | N/A |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| -CH(OH)CN | ~50 |

| -C≡N | ~120 |

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of lactonitrile displays characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (hydroxyl) | 3600 - 3200 | Broad |

| C≡N stretch (nitrile) | 2260 - 2240 | Sharp, medium intensity |

| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) for lactonitrile may be observed at m/z = 71. Common fragmentation patterns include the loss of a methyl group (M-15) to give a peak at m/z = 56, and the loss of the cyanide radical (M-26) resulting in a peak at m/z = 45.

Safety and Handling

Lactonitrile is classified as a highly toxic substance.[2] It can be fatal if swallowed, inhaled, or absorbed through the skin. It is a source of highly toxic hydrogen cyanide gas, especially upon heating or in the presence of strong acids or bases.[6] All handling of lactonitrile should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

Conclusion

Lactonitrile is a valuable chemical intermediate with a well-defined structure and reactivity. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. The included spectral data serves as a reference for researchers and professionals in the fields of chemistry and drug development for the characterization and quality control of lactonitrile. Due to its high toxicity, stringent safety precautions are paramount when working with this compound.

References

Physicochemical and Spectroscopic Data

An In-Depth Technical Guide to Lactonitrile (CAS 78-97-7)

Introduction

Lactonitrile, with the Chemical Abstracts Service (CAS) number 78-97-7, is an organic compound classified as a cyanohydrin.[1][2] Its chemical formula is C₃H₅NO, and it is structurally characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.[2][3] Also known by its IUPAC name, 2-hydroxypropanenitrile, and synonyms such as acetaldehyde (B116499) cyanohydrin, it is a colorless to pale yellow liquid.[1][4][5] Lactonitrile is a crucial intermediate in the industrial synthesis of lactic acid and its esters, particularly ethyl lactate, and also serves as a polar aprotic solvent in various chemical reactions.[3][4][6] Its bifunctional nature makes it a versatile building block in organic synthesis.[4] However, due to its ability to release highly toxic hydrogen cyanide, it is classified as an extremely hazardous substance and requires stringent handling protocols.[1][2][3]

The physical, chemical, and spectral properties of lactonitrile are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 78-97-7 | [3][4][6][7][8] |

| Molecular Formula | C₃H₅NO | [3][4][8] |

| Molecular Weight | 71.08 g/mol | [2][3][4][8] |

| Appearance | Colorless to pale yellow/straw-colored liquid | [1][4][7] |

| Melting Point | -40 °C / -40.15 °C | [1][3][6][7][8][9] |

| Boiling Point | 183 °C (slight decomposition); 90 °C (at 17 mm Hg); 160.96 °C | [3][6][7][8] |

| Density | 0.991 g/mL (at 20 °C); 0.9877 g/cm³ (at 20 °C) | [6][7][8][9] |

| Flash Point | 77 °C | [7][8][10] |

| Vapor Pressure | 0.119 - 0.222 mmHg (at 25 °C) | [6][8] |

| Refractive Index | 1.404 (n20/D) | [7][8] |

| Solubility | Soluble in water, alcohol, ethanol, ether, chloroform. Insoluble in petroleum ether, carbon disulfide. | [3][5][7][8] |

| pKa (Predicted) | 11.38 ± 0.20 | [8] |

Spectral Data

| Spectrum Type | Parameters and Observations | Source(s) |

| ¹H NMR | Solvent: CDCl₃; Standard: TMS | [5][11] |

| ¹³C NMR | Solvent: CDCl₃; Standard: TMS | [12][13] |

| Infrared (IR) | Data available | [5][12] |

| Mass Spectrometry (MS) | Data available | [5][12] |

| Raman Spectroscopy | Data available | [5][12] |

Synthesis and Experimental Protocols

The primary industrial method for synthesizing lactonitrile is the base-catalyzed addition of hydrogen cyanide to acetaldehyde.[1][2][3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of lactonitrile. Warning: This reaction involves extremely toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Hydrogen Cyanide (HCN) or a stabilized solution thereof

-

Sodium Hydroxide (B78521) (NaOH), 20% aqueous solution

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ice-water bath

-

Reaction flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

-

Equimolar amounts of acetaldehyde and hydrogen cyanide are prepared.[7][8]

-

The reaction flask containing acetaldehyde is cooled to a temperature between -10 °C and 20 °C using an ice-water bath.[2][7][8] Precise temperature control is crucial to minimize the formation of byproducts like crotonaldehyde (B89634) via aldol (B89426) condensation.[2]

-

A catalytic amount (e.g., 1.5% of the total mass) of 20% sodium hydroxide solution is added to the acetaldehyde.[6][7][8]

-

Hydrogen cyanide is added dropwise to the stirred mixture while maintaining the temperature within the specified range.[3]

-

After the addition is complete, the reaction is allowed to proceed until completion.

-

Upon completion, the reaction mixture is stabilized by the addition of a small amount of concentrated sulfuric acid to neutralize the basic catalyst and prevent the decomposition of lactonitrile back to its starting materials.[2][7][8]

-

The resulting lactonitrile can be purified by distillation.[14][15] Recent patents suggest that using purified acetaldehyde (reducing high-boiling-point contaminants) and non-iron reactors can significantly improve the purity of the final product to over 99.5%.[2]

Caption: Industrial workflow for high-purity lactonitrile synthesis.

Chemical Reactivity and Applications

Reactivity Profile

Lactonitrile's reactivity is dominated by its two functional groups. It is sensitive to moisture and can hydrolyze.[4] It is incompatible with strong acids, strong bases, strong reducing agents, and strong oxidizers.[7][8] Under alkaline conditions or when heated above 90°C, it decomposes to release highly toxic hydrogen cyanide gas.[2][7] This decomposition is exothermic and poses a significant safety risk.[2]

The most important industrial reaction is its hydrolysis using sulfuric acid to produce lactic acid and ammonium (B1175870) bisulfate.[7][8][14] This process is a key chemical route to racemic lactic acid.[14][16]

Caption: Synthesis and primary applications of lactonitrile.

Primary Applications

-

Chemical Intermediate: The main industrial application is as an intermediate in the production of lactic acid and its esters, such as ethyl lactate, which is used as a solvent and flavoring agent.[1][3][6][7][8]

-

Solvent: Lactonitrile can be used as a polar aprotic solvent for a range of polar and non-polar compounds in synthetic reactions.[3][6]

-

Organic Synthesis: It serves as a reactant for synthesizing various organic molecules, including lactamide.[4][8]

-

Research: Emerging research has explored its potential use as a natural insecticide.[3]

Toxicological Profile and Safety

Lactonitrile is classified as an extremely hazardous substance due to its high toxicity.[2][6] Exposure can occur through inhalation, ingestion, or skin absorption, with the potential for fatal outcomes.[3][17][18]

Health Hazards and Toxicity Data

| Hazard Information | Description | Source(s) |

| Hazard Class | 6.1(a) (Toxic) | [7][8] |

| Hazard Codes | T+ (Very Toxic), T (Toxic) | [7][8] |

| Route of Exposure | Inhalation, Ingestion, Dermal/Eye Contact | [2][3][17] |

| Acute Effects | Symptoms are similar to cyanide poisoning: headache, dizziness, rapid heart rate followed by slow heart rate, respiratory distress, convulsions, and coma. Skin and mucous membranes may appear cherry-red. | [3][17][19] |

| Chronic Effects | Limited evidence suggests long-term exposure may lead to cumulative health effects, potentially including thyroid dysfunction. | [2][18] |

| Regulatory Status | Listed as an EPA Extremely Hazardous Substance (S302). | [1][6] |

Mechanism of Toxicity

The toxicity of lactonitrile is primarily attributed to its decomposition and release of the cyanide ion (CN⁻).[2] Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (also known as Complex IV) within the mitochondrial electron transport chain.[2] This binding prevents the transfer of electrons to oxygen, halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid systemic failure.

Caption: Mechanism of lactonitrile toxicity via cyanide poisoning.

Safe Handling and Storage

-

Handling: All work with lactonitrile must be conducted in a chemical fume hood by trained personnel.[5][17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and impervious clothing, is mandatory.[10][20] Avoid all personal contact.[18]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in tightly sealed containers.[7][17] It is often stored in a refrigerator under an inert atmosphere (e.g., nitrogen).[7][8][20] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][17]

-

Spills and First Aid: In case of exposure, immediately administer 100% oxygen and transport the victim to a healthcare facility.[17][19] Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[17][20] For eye contact, flush with copious amounts of water for at least 15 minutes.[17][20]

References

- 1. Lactonitrile - Wikipedia [en.wikipedia.org]

- 2. Lactonitrile (42492-95-5) for sale [vulcanchem.com]

- 3. Buy Lactonitrile | 78-97-7 [smolecule.com]

- 4. CAS 78-97-7: Lactonitrile | CymitQuimica [cymitquimica.com]

- 5. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. Lactonitrile CAS#: 78-97-7 [m.chemicalbook.com]

- 8. Cas 78-97-7,Lactonitrile | lookchem [lookchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. DL -Lactonitrile = 97.0 T 78-97-7 [sigmaaldrich.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Lactonitrile(78-97-7) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. JP6890604B2 - Method for producing lactonitrile-containing liquid and lactonitrile-containing liquid - Google Patents [patents.google.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Lactonitrile(78-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. LACTONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Analysis of Lactonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for lactonitrile (2-hydroxypropanenitrile), a significant organic compound used as an intermediate in the synthesis of lactic acid esters. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for lactonitrile, facilitating easy reference and comparison.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.6 | Doublet | -CH₃ |

| ~4.6 | Quartet | -CH |

| Variable | Singlet (broad) | -OH |

Note: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 23.3 | -CH₃ |

| 55.4 | -CH |

| 121.5 | -C≡N |

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3450-3300 (broad) | O-H stretch | Alcohol |

| 2990-2940 | C-H stretch | Alkane |

| 2260-2240 | C≡N stretch | Nitrile |

| 1460-1440 | C-H bend | Alkane |

| 1120-1080 | C-O stretch | Secondary Alcohol |

The mass spectrum of lactonitrile is characterized by electron ionization (EI), leading to distinct fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |

| 71 | [CH₃CH(OH)CN]⁺• (Molecular Ion) | Low |

| 44 | [CH(OH)CN]⁺ | High |

| 43 | [CH₃CO]⁺ | Moderate |

| 29 | [CHO]⁺ | High |

| 27 | [C₂H₃]⁺ | Very High (Base Peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid lactonitrile.

Materials:

-

Lactonitrile sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[2]

-

Tetramethylsilane (TMS) as an internal standard[3]

-

5 mm NMR tubes

-

Pasteur pipette with glass wool plug

Procedure:

-

Sample Preparation:

-

Prepare a solution by dissolving 5-25 mg of lactonitrile for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of deuterated solvent in a small vial.[4]

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 64 or more) will be necessary due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify multiplicities.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

Objective: To obtain an IR spectrum of neat (undiluted) liquid lactonitrile.

Materials:

-

Lactonitrile sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Isopropanol and Kimwipes for cleaning

Procedure (using ATR):

-

Instrument Setup:

-

Ensure the ATR crystal is clean and free from any residues.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a single drop of lactonitrile directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[7]

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal using a Kimwipe dampened with isopropanol.[8]

-

Objective: To obtain a mass spectrum of lactonitrile and identify its molecular ion and fragmentation pattern.

Materials:

-

Lactonitrile sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

Procedure (using a direct insertion probe):

-

Sample Preparation:

-

Load a small amount of liquid lactonitrile into a capillary tube.

-

-

Instrument Setup:

-

The mass spectrometer is operated under a high vacuum. The ion source is typically heated to ensure sample vaporization.

-

-

Ionization and Analysis:

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[9]

-

This bombardment causes the lactonitrile molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

The detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the spectroscopic analysis of lactonitrile.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Proposed fragmentation pathway for lactonitrile in EI-MS.

References

- 1. Lactonitrile(78-97-7) 13C NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Synthesis of Lactonitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Synthesis of Lactonitrile from Acetaldehyde (B116499) and Hydrogen Cyanide, Detailing Reaction Mechanisms, Experimental Protocols, Catalysis, and Safety Considerations.

This technical guide provides a thorough overview of the synthesis of lactonitrile, a crucial intermediate in the production of lactic acid and its esters.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical principles, detailed experimental procedures, and critical safety measures associated with the reaction between acetaldehyde and hydrogen cyanide.

Introduction

Lactonitrile, also known as 2-hydroxypropanenitrile or acetaldehyde cyanohydrin, is an organic compound with the chemical formula CH₃CH(OH)CN.[2] It serves as a key precursor in various industrial chemical syntheses, most notably in the production of racemic lactic acid through hydrolysis.[1] The synthesis of lactonitrile is achieved via the nucleophilic addition of hydrogen cyanide to acetaldehyde, a classic example of cyanohydrin formation.[3][4]

Reaction Mechanism and Kinetics

The formation of lactonitrile proceeds through the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon of acetaldehyde. This reaction is typically base-catalyzed, as the cyanide ion is a more potent nucleophile than hydrogen cyanide itself.[3] The mechanism can be summarized in two key steps:

-

Nucleophilic Addition: The cyanide ion attacks the carbonyl carbon of acetaldehyde, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a proton source, typically undissociated hydrogen cyanide or a protic solvent, to yield the final lactonitrile product.

The overall reaction is reversible, with the equilibrium position influenced by factors such as pH and temperature. Kinetic studies of cyanohydrin formation indicate that the reaction rate is dependent on the concentrations of both the carbonyl compound and the cyanide ion.

Experimental Protocols

Several protocols for the synthesis of lactonitrile have been reported, with variations in catalysts, solvents, and reaction conditions. Below are representative experimental procedures.

General Laboratory-Scale Synthesis

Materials:

-

Acetaldehyde (purified)

-

Hydrogen cyanide or a cyanide salt (e.g., sodium cyanide, potassium cyanide)

-

Basic catalyst (e.g., sodium hydroxide, triethylamine)

-

Anhydrous solvent (optional, e.g., ethanol)

-

Acid for neutralization (e.g., sulfuric acid)

Procedure:

-

In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with purified acetaldehyde.

-

A catalytic amount of a basic catalyst is added to the acetaldehyde.

-

The reaction mixture is cooled in an ice bath.

-

Hydrogen cyanide is added dropwise to the cooled acetaldehyde solution while maintaining the temperature below a specified threshold (e.g., 10-20°C).

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction is then neutralized with an acid to quench the catalyst.

-

The crude lactonitrile is purified, typically by distillation under reduced pressure.

Comparative Data of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 |

| Acetaldehyde | 1.0 mol | 1.0 mol |

| Cyanide Source | Hydrogen Cyanide (1.05 mol) | Sodium Cyanide (1.1 mol) |

| Catalyst | Triethylamine (B128534) (0.02 mol) | Sodium Hydroxide (0.01 mol) |

| Temperature | 10-15°C | 5-10°C |

| Reaction Time | 2 hours | 3 hours |

| Yield | ~90% | ~95% |

| Purity (post-distillation) | >98% | >98% |

Catalysis

The synthesis of lactonitrile is significantly enhanced by the use of catalysts. Basic catalysts are predominantly employed to increase the concentration of the nucleophilic cyanide ion.

Types of Catalysts

Commonly used catalysts include:

-

Inorganic Bases: Alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃).

-

Organic Bases: Amines such as triethylamine and pyridine.

-

Ion Exchange Resins: Basic anion exchange resins can also be utilized for easier catalyst removal.

The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the reaction, particularly when dealing with more complex aldehydes.

Analytical Methods

Monitoring the progress of the reaction and assessing the purity of the final product are crucial steps. Several analytical techniques are employed for these purposes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of lactonitrile. It allows for the separation of lactonitrile from starting materials, byproducts, and solvents, while mass spectrometry provides structural confirmation.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of lactonitrile and the identification of impurities.[2][7][8][9][10] The characteristic chemical shifts of the protons and carbons in lactonitrile provide a definitive signature for the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of lactonitrile, particularly for monitoring the reaction in real-time. A patent describes an HPLC method for the determination of impurities in lactonitrile-containing liquids.

| Analytical Technique | Purpose | Key Parameters |

| GC-MS | Purity assessment, byproduct identification | Retention time, mass spectrum |

| ¹H NMR | Structural confirmation, purity | Chemical shifts, integration |

| ¹³C NMR | Structural confirmation | Chemical shifts |

| HPLC | Quantitative analysis, impurity profiling | Retention time, peak area |

Purification

Purification of the crude lactonitrile is essential to remove unreacted starting materials, catalyst residues, and any byproducts. The primary method for purification is distillation under reduced pressure . This technique is effective due to the relatively high boiling point of lactonitrile compared to acetaldehyde. However, care must be taken as lactonitrile can decompose at elevated temperatures. A patent suggests that distillation at temperatures between 20-60°C is preferable to minimize decomposition.

Safety Considerations

The synthesis of lactonitrile involves the use of highly hazardous materials, namely acetaldehyde and hydrogen cyanide. Strict adherence to safety protocols is paramount.

-

Acetaldehyde: Acetaldehyde is an extremely flammable liquid and a dangerous fire hazard.[11] It is also a suspected carcinogen and can cause respiratory irritation.[12][13] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[11][12] Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and appropriate gloves, must be worn.[12]

-

Hydrogen Cyanide: Hydrogen cyanide is a highly toxic, volatile liquid. It can be fatal if inhaled, ingested, or absorbed through the skin. Work with HCN must be conducted in a certified chemical fume hood with appropriate engineering controls. A buddy system should be in place, and an emergency response plan, including access to a cyanide antidote kit, should be established.

-

Reaction Mixture: The reaction itself can be exothermic and should be carefully controlled with adequate cooling. The final product, lactonitrile, is also toxic and should be handled with care.

-

Waste Disposal: All waste materials containing acetaldehyde, hydrogen cyanide, or lactonitrile must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12][14]

Conclusion

The synthesis of lactonitrile from acetaldehyde and hydrogen cyanide is a well-established and industrially significant reaction. A thorough understanding of the reaction mechanism, optimization of experimental conditions through appropriate catalyst selection, and diligent application of analytical and purification techniques are essential for achieving high yields and purity. Above all, the inherent hazards of the reagents necessitate a stringent and unwavering commitment to safety. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of lactonitrile in a safe, efficient, and informed manner.

References

- 1. Lactic acid - Wikipedia [en.wikipedia.org]

- 2. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 6. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactonitrile(78-97-7) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. web.stanford.edu [web.stanford.edu]

- 12. fishersci.com [fishersci.com]

- 13. bmrservice.com [bmrservice.com]

- 14. chemstock.ae [chemstock.ae]

Lactonitrile: A Comprehensive Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactonitrile (CH₃CH(OH)CN), the cyanohydrin of acetaldehyde (B116499), is a pivotal organic compound with significant industrial and research applications. As a bifunctional molecule containing both a hydroxyl and a nitrile group, it serves as a key intermediate in the synthesis of valuable chemicals, most notably lactic acid and its esters. This document provides an in-depth technical overview of lactonitrile, covering its physicochemical properties, spectroscopic signature, synthesis protocols, reaction mechanisms, and applications. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for a scientific audience.

Physicochemical and Spectroscopic Properties

Lactonitrile is a colorless to straw-colored liquid that is highly soluble in water.[1][2][3] It is classified as an extremely hazardous substance due to its ability to release highly toxic hydrogen cyanide.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of lactonitrile are summarized in Table 1, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxypropanenitrile | [1][4] |

| Synonyms | Acetaldehyde cyanohydrin, Ethylidene cyanohydrin | [1][4][5] |

| CAS Number | 78-97-7 | [1][4] |

| Molecular Formula | C₃H₅NO | [1][4] |

| Molar Mass | 71.079 g·mol⁻¹ | [1][4] |

| Appearance | Colorless to yellow/straw-colored liquid | [1][2][4] |

| Melting Point | -40 °C (-40 °F) | [1][4] |

| Boiling Point | 182-184 °C (360-363 °F) with slight decomposition | [4][5] |

| Density | 0.9877 g/cm³ at 20 °C | [5] |

| Solubility | Soluble in water, alcohol, ether, and chloroform | [4][5] |

| Vapor Density | 2.45 (Air = 1) | [4][5] |

| Flash Point | 77 °C (170 °F) (closed cup) | [4][5] |

| logP | -0.94 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of lactonitrile. Key data from various analytical techniques are presented in Table 2.

| Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available in the Sadtler Research Laboratories Spectral Collection (No. 6192). | [4] |

| ¹³C NMR | Spectra available, providing data on the three distinct carbon environments. | [6][7][8] |

| IR Spectroscopy | IR: 15530 (Sadtler Research Laboratories IR Grating Collection). Spectra typically obtained neat (KBr) or as a capillary cell neat sample. | [4][6] |

| Mass Spectrometry (GC-MS) | Major peaks (m/z): 27, 29, 44, 15, 43. | [4] |

| UV Spectroscopy | Max Absorption (undiluted): 270 nm (log E = -0.7). | [4] |

Synthesis of Lactonitrile

The primary industrial method for synthesizing lactonitrile is the nucleophilic addition of hydrogen cyanide (HCN) to acetaldehyde.[1][5] This reaction is typically base-catalyzed and is reversible.[9][10]

Reaction Mechanism

The formation of lactonitrile proceeds via a base-catalyzed nucleophilic addition. The cyanide ion (⁻CN), a potent nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product.[9][11]

Experimental Protocol: Synthesis of Lactonitrile

This protocol is a representative method based on common industrial practices.[3][12] Extreme caution is required due to the use of highly toxic hydrogen cyanide. All work must be conducted in a certified chemical fume hood by trained personnel with appropriate safety measures in place.

-

Reactor Preparation: A jacketed glass reactor, equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, is cooled to a range of -10 to 20 °C using a circulating chiller.[3][12]

-

Reactant Charging: Equimolar amounts of purified acetaldehyde and hydrogen cyanide are used.[3] The acetaldehyde is added to the reactor.

-

Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide (B78521) (e.g., 1.5% of a 20% NaOH solution), is added to the acetaldehyde with stirring.[3]

-

HCN Addition: Hydrogen cyanide is added dropwise from the dropping funnel to the stirred acetaldehyde-catalyst mixture. The addition rate is carefully controlled to maintain the reaction temperature between -10 and 20 °C, as the reaction is exothermic.[12]

-

Reaction Monitoring: The reaction is monitored for completion using an appropriate analytical technique, such as Gas Chromatography (GC).

-

Stabilization: Upon completion, the reaction is quenched and the crude lactonitrile product is stabilized by the addition of an acid, such as sulfuric acid, to prevent decomposition back to the starting materials.[3][12]

-

Purification: The crude product is purified by vacuum distillation to separate it from unreacted starting materials and side products.[13][14] The purified lactonitrile should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[2][15]

Key Chemical Reactions and Applications

Lactonitrile's bifunctionality makes it a versatile intermediate for synthesizing a range of important chemicals.

Hydrolysis to Lactic Acid

The most significant industrial application of lactonitrile is its hydrolysis to produce lactic acid.[1][16] This reaction is typically performed using a strong acid like sulfuric or hydrochloric acid.[14][16] The nitrile group is hydrolyzed to a carboxylic acid, and an ammonium (B1175870) salt is formed as a by-product.[16]

Experimental Protocol: Hydrolysis to Lactic Acid

This protocol outlines the acid-catalyzed hydrolysis of lactonitrile.

-

Setup: In a chemical fume hood, a round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Purified lactonitrile is added to the flask, followed by the slow and careful addition of an aqueous solution of a strong acid (e.g., sulfuric acid).[14]

-

Reaction: The mixture is heated to reflux and maintained at that temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Workup: The resulting mixture contains lactic acid and an ammonium salt (e.g., ammonium bisulfate).[14]

-

Purification: High-purity lactic acid can be obtained through a multi-step purification process. One common method involves reacting the crude lactic acid with methanol (B129727) to form methyl lactate (B86563). The methyl lactate is then purified by distillation and subsequently hydrolyzed back to pure lactic acid.[3]

Other Applications

Beyond lactic acid production, lactonitrile is a valuable intermediate and solvent:

-

Chemical Intermediate: It is used in the production of ethyl lactate (a green solvent), alanine, acrylic fibers, and resins.[4][5][12]

-

Organic Synthesis: As a cyanohydrin, it is an important building block for creating new carbon-carbon bonds, enabling the synthesis of α-hydroxy acids and β-amino alcohols.[9][17]

-

Solvent: Lactonitrile can be used as a polar aprotic solvent for a variety of reactions, including those in organometallic chemistry and polymerizations.[5]

Safety and Handling

Lactonitrile is an extremely toxic compound that can be fatal if swallowed, inhaled, or absorbed through the skin.[15][18][19]

-

Toxicity: Its toxicity is primarily due to its nature as a cyanohydrin, which can readily release hydrogen cyanide (HCN).[1][2] Symptoms of cyanide poisoning include headache, dizziness, rapid heart rate, difficulty breathing, seizures, and coma.[5][19]

-

Handling: All handling must occur in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and impervious clothing, is mandatory.[2][15]

-

Storage: Store in a cool, dry, dark, and secure location away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][3] Containers should be tightly sealed.[15]

-

Spills and Exposure: In case of exposure, immediately move the victim to fresh air, remove contaminated clothing, and flush affected areas with copious amounts of water.[19] Seek immediate medical attention. Administering 100% oxygen is a critical first-aid measure.[2][19] Contact with acids or bases can liberate highly toxic HCN gas.[18]

References

- 1. Lactonitrile - Wikipedia [en.wikipedia.org]

- 2. Lactonitrile(78-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Lactonitrile CAS#: 78-97-7 [m.chemicalbook.com]

- 4. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Lactonitrile | 78-97-7 [smolecule.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Lactonitrile(78-97-7) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 10. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Lactonitrile (42492-95-5) for sale [vulcanchem.com]

- 13. JP6890604B2 - Method for producing lactonitrile-containing liquid and lactonitrile-containing liquid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. Lactic acid - Wikipedia [en.wikipedia.org]

- 17. CAS 78-97-7: Lactonitrile | CymitQuimica [cymitquimica.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. LACTONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Prebiotic Synthesis of Amino Acids from Lactonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life on Earth necessitated the abiotic formation of fundamental organic molecules, including amino acids, the building blocks of proteins. The Strecker synthesis is a widely accepted prebiotic pathway for the formation of amino acids from simple precursors such as aldehydes, ammonia (B1221849), and cyanide. This technical guide provides an in-depth exploration of the synthesis of the amino acid alanine (B10760859) from lactonitrile, a key intermediate derived from acetaldehyde (B116499) and hydrogen cyanide. This document details the underlying reaction mechanisms, provides relevant experimental protocols, and presents quantitative data to offer a comprehensive resource for researchers in prebiotic chemistry, drug development, and the life sciences.

Introduction

The abiotic synthesis of amino acids is a cornerstone of origin-of-life research. The Miller-Urey experiment demonstrated that amino acids could be formed from a mixture of methane, ammonia, hydrogen, and water, with the input of energy.[1] A key proposed mechanism for the formation of these amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield an amino acid.[2] Lactonitrile, the cyanohydrin of acetaldehyde, is a plausible prebiotic molecule that can serve as a direct precursor to alanine through this pathway. Understanding the kinetics and mechanisms of this conversion provides crucial insights into the prebiotic inventory of life's building blocks.

Reaction Pathway: From Lactonitrile to Alanine

The conversion of lactonitrile to alanine proceeds through a two-step process that is a specific example of the Strecker synthesis.

Step 1: Amination of Lactonitrile to 2-Aminopropanenitrile (B1206528)

The first step involves the nucleophilic substitution of the hydroxyl group of lactonitrile with an amino group from ammonia, forming 2-aminopropanenitrile. This reaction is thought to proceed via an equilibrium with acetaldehyde and hydrogen cyanide.

Step 2: Hydrolysis of 2-Aminopropanenitrile to Alanine

The second step is the hydrolysis of the nitrile group of 2-aminopropanenitrile to a carboxylic acid, yielding the amino acid alanine. This hydrolysis can occur under acidic or basic conditions.[2]

Below is a diagram illustrating the overall reaction pathway.

Caption: Overall reaction pathway from acetaldehyde and hydrogen cyanide to alanine.

Detailed Reaction Mechanism

The detailed mechanism of the Strecker synthesis, starting from an aldehyde and leading to an amino acid, involves several key steps. The following diagram visualizes the step-by-step conversion of lactonitrile to alanine.

Caption: Detailed mechanism of the conversion of lactonitrile to alanine.

Quantitative Data

The efficiency of the conversion of aminonitriles to amino acids is influenced by factors such as temperature and the concentration of ammonia. A study on the alkaline hydrolysis of 2-aminopropanenitrile to alanine provides valuable quantitative data relevant to prebiotic scenarios.

Table 1: Yield of Alanine from 2-Aminopropanenitrile under Various Conditions

| Temperature (°C) | Ammonia Concentration (%) | Time (months) | Alanine Yield (%) |

| 21 | 15 | 6 | ~80 |

| -22 | 15 | 6 | ~3 |

| 3 | 10 | 6 | ~40 |

| 3 | 5 | 6 | ~40 |

Data sourced from a study on aminonitrile hydrolysis under simulated Titan conditions, which provides insights into prebiotic alkaline hydrolysis.[3]

These results indicate that higher temperatures and the presence of ammonia significantly increase the yield of alanine.[3] Even at low temperatures, the formation of alanine is observed, suggesting that this pathway is robust under a range of prebiotic conditions.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of alanine from lactonitrile precursors.

Synthesis of dl-Alanine from Acetaldehyde (Strecker Synthesis)

This protocol is adapted from a standard organic synthesis procedure and represents a plausible, albeit optimized, prebiotic reaction.

Materials:

-

Acetaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ether

-

Ice

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine freshly distilled acetaldehyde with ether and cool the mixture to 5°C in an ice bath.

-

Addition of Reagents: To the cooled acetaldehyde solution, add a solution of ammonium chloride in water, followed by an ice-cold solution of sodium cyanide in water.

-

Reaction: Stir the mixture at room temperature for several hours. The reaction is exothermic and should be monitored.

-

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux for several hours to hydrolyze the aminonitrile.

-

Isolation and Purification:

-

Neutralize the solution with sodium hydroxide.

-

Concentrate the solution by evaporation.

-

Precipitate the crude alanine by adding methanol.

-

Collect the crystals by filtration and wash with methanol and ether.

-

Further purification can be achieved by recrystallization from a water-methanol mixture.

-

Alkaline Hydrolysis of 2-Aminopropanenitrile to Alanine

This protocol is based on studies of aminonitrile hydrolysis under simulated prebiotic conditions.

Materials:

-

2-Aminopropanenitrile

-

Ammonia solution (e.g., 5%, 10%, 15% NH₃ in water)

-

Sealed reaction vials

-

Thermostated environment (e.g., incubator, cryostat)

Procedure:

-

Sample Preparation: Prepare solutions of 2-aminopropanenitrile in aqueous ammonia solutions of varying concentrations in sealed vials.

-

Incubation: Place the vials in a thermostated environment at the desired temperature (e.g., -22°C, 3°C, 21°C) for an extended period (up to 6 months).

-

Analysis: At regular intervals, withdraw aliquots from the vials for analysis. The concentration of alanine can be quantified using techniques such as liquid chromatography-mass spectrometry (LCMS) after derivatization.

Experimental Workflow

The following diagram outlines the general workflow for investigating the prebiotic synthesis of alanine from lactonitrile.

Caption: General experimental workflow for studying prebiotic alanine synthesis.

Conclusion